molecular formula C15H21ClN2O2S B14128784 (R)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14128784
M. Wt: 328.9 g/mol
InChI Key: QDDCFLYYTLGXHL-GFCCVEGCSA-N
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Description

®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acid derivatives This compound is characterized by the presence of a pyrrolidine ring, a chlorinated pyridine moiety, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, chlorination of the pyridine ring, and esterification. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Chlorination of Pyridine Ring: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. It can help in understanding the binding mechanisms and activity of related compounds.

Medicine

In medicinal chemistry, ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrrolidine ring and chlorinated pyridine moiety may bind to enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
  • ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

The uniqueness of ®-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability compared to its methyl, ethyl, or isopropyl ester analogs.

Properties

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

tert-butyl (3R)-3-[(6-chloropyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2S/c1-15(2,3)20-14(19)18-7-6-12(9-18)21-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m1/s1

InChI Key

QDDCFLYYTLGXHL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

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